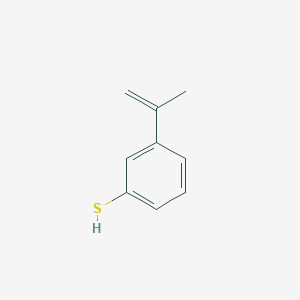

3-(Prop-1-en-2-yl)benzene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

78943-78-9 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

3-prop-1-en-2-ylbenzenethiol |

InChI |

InChI=1S/C9H10S/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 |

InChI Key |

QGQZCYDJZFXPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Thiol Group (-SH)

The thiol group, a sulfur analogue of an alcohol, is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity is a cornerstone of this molecule's chemical profile.

Nucleophilic Character and Reactions with Electrophiles

The thiol group of 3-(prop-1-en-2-yl)benzene-1-thiol exhibits significant nucleophilic character, particularly when deprotonated to the corresponding thiolate anion. This enhanced nucleophilicity allows it to readily react with a wide array of electrophiles. The thiolate, being a soft nucleophile, shows a preference for reacting with soft electrophiles, a concept explained by Hard and Soft Acid-Base (HSAB) theory.

Common reactions involving the nucleophilic thiol group include S-alkylation, S-acylation, and Michael additions. In S-alkylation, the thiol or thiolate attacks an alkyl halide or other alkylating agent, displacing a leaving group to form a thioether. Similarly, S-acylation with acyl chlorides or anhydrides yields thioesters. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds.

| Electrophile Type | Reaction Product |

| Alkyl Halide (R-X) | Thioether (Ar-S-R) |

| Acyl Halide (RCOX) | Thioester (Ar-S-COR) |

| α,β-Unsaturated Carbonyl | Michael Adduct |

Table 1: Illustrative Reactions of the Thiol Group with Electrophiles.

Oxidation Pathways Leading to Disulfides and Other Sulfur-Oxygen Species

The sulfur atom in the thiol group exists in its lowest oxidation state and is therefore readily oxidized. The most common oxidation product of thiols is a disulfide, formed by the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. This transformation can be effected by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine.

Further oxidation of the disulfide can lead to a range of sulfur-oxygen species. Careful oxidation can yield a thiosulfinate, which can then be oxidized to a thiosulfonate. More vigorous oxidation of the initial thiol or the disulfide can lead to the formation of sulfonic acids (Ar-SO₃H), where the sulfur atom reaches a higher oxidation state.

| Oxidizing Agent | Primary Product |

| Air (O₂), I₂, H₂O₂ | Disulfide (Ar-S-S-Ar) |

| m-CPBA (1 equiv.) | Thiosulfinate (Ar-S(O)-S-Ar) |

| Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic Acid (Ar-SO₃H) |

Table 2: Oxidation Products of this compound.

Role as a Starting Substrate for Functionalization

The thiol group serves as a versatile handle for the introduction of various other functional groups, significantly expanding the synthetic utility of this compound. The disulfide bond, formed via mild oxidation, can be readily cleaved back to the thiol, offering a protective strategy during multi-step syntheses.

Treatment of the corresponding sulfonyl chloride (Ar-SO₂Cl), which can be prepared from the thiol, with different nucleophiles opens pathways to a variety of sulfonated derivatives. For instance, reaction with ammonia (B1221849) yields a sulfonamide (Ar-SO₂NH₂), while hydrolysis produces the sulfonic acid. The thiol group itself can be converted to other functionalities through various synthetic manipulations, although these transformations are less common than those preserving the sulfur atom.

| Target Functional Group | Intermediate | Key Reagent(s) |

| Disulfide (-S-S-) | Thiol | Mild Oxidant (e.g., I₂) |

| Sulfonyl Chloride (-SO₂Cl) | Thiol | Cl₂, H₂O |

| Sulfonamide (-SO₂NH₂) | Sulfonyl Chloride | NH₃ |

| Thioester (-S-COR) | Thiol | Acyl Chloride |

Table 3: Functional Group Interconversions Starting from the Thiol Group.

Reactivity of the Isopropenyl Group (-C(CH₃)=CH₂)

The isopropenyl group provides a site of unsaturation, making it susceptible to a variety of addition reactions across the carbon-carbon double bond.

Addition Reactions Across the Alkene Double Bond

The π-bond of the isopropenyl group is electron-rich and can be readily attacked by electrophiles or radicals. This reactivity allows for the introduction of a wide range of functionalities at the 1- and 2-positions of the prop-1-en-2-yl substituent.

A particularly relevant reaction for this compound is the intermolecular hydrothiolation, or thiol-ene reaction. researchgate.net In this process, a thiol adds across the double bond of an alkene. When initiated by radical initiators (e.g., AIBN) or UV light, the reaction proceeds via a free-radical mechanism. researchgate.net

This radical addition is characterized by its anti-Markovnikov selectivity. researchgate.net The thiyl radical (RS•) adds to the less substituted carbon of the double bond (the CH₂ terminus of the isopropenyl group), generating a more stable tertiary carbon-centered radical. This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the anti-Markovnikov adduct. This reaction is highly efficient and stereoselective, making it a valuable tool in polymer and materials science. researchgate.net

| Reaction Type | Regioselectivity | Key Intermediate |

| Radical Hydrothiolation | Anti-Markovnikov | Tertiary Carbon Radical |

Table 4: Selectivity in the Hydrothiolation of the Isopropenyl Group.

Intermolecular and Intramolecular Reaction Mechanisms

The addition of the thiol group to the alkene moiety in this compound, whether intermolecularly or intramolecularly, is fundamentally governed by a radical chain mechanism. nih.gov This process is characterized by three distinct phases: initiation, propagation, and termination. chemistrysteps.com

Initiation: The reaction begins with the generation of a thiyl radical (ArS•) from the benzenethiol (B1682325) portion of the molecule. illinois.educhemistrysteps.com This is typically achieved by abstracting a hydrogen atom from the S-H bond using a radical initiator generated by heat or UV light. nih.govwikipedia.org The S-H bond is relatively weak, facilitating the formation of the thiyl radical. wikipedia.org

Initiator → 2 R•

R• + ArSH → RH + ArS•

Propagation: This is a two-step cycle that forms the product and regenerates the radical chain carrier. wikipedia.org

The thiyl radical adds to an alkene double bond. For an intermolecular reaction, this would be a separate alkene molecule. For an intramolecular reaction, it would be the pendant isopropenyl group on the same molecule. The addition is regioselective, favoring the formation of the more stable carbon-centered radical (anti-Markovnikov addition). wikipedia.orgillinois.edu

Termination: The chain reaction ceases when radicals are consumed through combination reactions. nih.gov Possible termination steps include the dimerization of two thiyl radicals to form a disulfide (ArS-SAr), the reaction of a carbon-centered radical with a thiyl radical, or the combination of two carbon-centered radicals. nih.gov

This radical mechanism is highly efficient and forms the basis for the powerful thiol-ene "click" reaction. alfa-chemistry.com

Beyond radical pathways, the thiol group can act as a nucleophile, enabling different types of reactions, including intramolecular cyclizations. Under basic conditions, the thiol can be deprotonated to form a more potent nucleophile, the thiolate anion. nih.gov

This thiolate can participate in intramolecular reactions if a suitable electrophilic site exists within the molecule. While the isopropenyl group is not an electrophile, it's conceivable that under specific catalytic conditions, a cyclization could be induced. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization has been used to synthesize benzo[b]thiophenes from related precursors. nih.gov This type of reaction involves the formation of a new C-S bond through an intramolecular arylthiolation process. nih.gov

Another potential pathway is an intramolecular thiol-ene reaction. If a molecule of this compound is converted to a thiyl radical, this radical can add to its own isopropenyl group. nih.gov This intramolecular radical addition would lead to a cyclic carbon-centered radical. The regiochemistry of this cyclization (i.e., the size of the ring formed) would depend on the relative stability of the possible cyclic radical intermediates. nih.gov Subsequent hydrogen atom abstraction from another thiol molecule would complete the formation of a sulfur-containing heterocyclic product. nih.gov Such intramolecular thiol-ene reactions are a known method for synthesizing heterocyclic thioethers. wikipedia.org

Research Findings on this compound Remain Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented chemical reactivity and mechanistic investigations of the compound this compound.

Despite targeted searches for data concerning its behavior in specific chemical processes, no dedicated studies or detailed findings were identified for the following areas of investigation:

Electron Donor-Acceptor (EDA) and Thiol-Oxygen Co-Oxidation (TOCO) Complex Formation: There is currently no published research detailing the formation of EDA or TOCO complexes involving this compound. Mechanistic insights and data on the stability and characteristics of such potential complexes are not available in the reviewed literature.

Reversible Ring-Opening and Addition Reactions with Thiols: Scientific documentation on the participation of this compound in reversible ring-opening reactions or its addition reactions with other thiol compounds is absent from the current body of scientific literature. The kinetics, thermodynamics, and mechanisms of these potential reactions have not been reported.

While the functional groups present in this compound—a thiol and a vinyl group—suggest a potential for a range of chemical transformations common to these moieties, specific experimental data and mechanistic studies for this particular molecule have not been published. General principles of thiol-ene reactions and thiol-Michael additions exist, but their direct application and specific outcomes for this compound have not been investigated or documented.

Further empirical research is required to elucidate the specific chemical behaviors and reaction mechanisms of this compound. Without such dedicated studies, a scientifically accurate and detailed discussion on its reactivity in the specified contexts cannot be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-(prop-1-en-2-yl)benzene-1-thiol is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the isopropenyl group, the methyl protons, and the thiol proton. The chemical shifts are influenced by the electronic effects of the thiol and isopropenyl substituents on the benzene (B151609) ring.

The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. For thiophenol, this signal is observed around 3.40 ppm. chemicalbook.com The aromatic protons will present as a complex multiplet pattern in the range of approximately 7.0 to 7.5 ppm. chemicalbook.com The isopropenyl group will show two signals for the terminal vinyl protons (=CH₂) and one for the methyl group (-CH₃). The vinyl protons are expected to appear as singlets around 5.0-5.5 ppm, while the methyl protons will also be a singlet, likely in the region of 2.1-2.3 ppm, based on data from similar isopropenyl-substituted benzenes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Vinylic =CH₂ | 5.0 - 5.5 | Singlet |

| Methyl -CH₃ | 2.1 - 2.3 | Singlet |

| Thiol -SH | ~3.4 | Broad Singlet |

Note: Predicted values are based on data from thiophenol and 3-substituted isopropenylbenzenes.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the downfield region of the spectrum, typically between 120 and 145 ppm. The carbon attached to the thiol group (C-S) will be shielded compared to an oxygen-bearing carbon, while the carbon bearing the isopropenyl group will be deshielded. The carbons of the isopropenyl group are expected at approximately 140-145 ppm for the quaternary carbon, around 115 ppm for the =CH₂ carbon, and about 22 ppm for the methyl carbon. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-S | ~130 |

| Aromatic C-C(isopropenyl) | ~140 |

| Aromatic CH | 125 - 130 |

| Vinylic =C< | 140 - 145 |

| Vinylic =CH₂ | ~115 |

| Methyl -CH₃ | ~22 |

Note: Predicted values are based on data from thiophenol and related substituted benzenes. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., HH COSY, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

HH COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be instrumental in confirming the coupling network within the aromatic ring, showing correlations between adjacent aromatic protons. It would also confirm the absence of coupling of the isopropenyl protons to other protons, as they are expected to be singlets.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This would be crucial for unequivocally assigning the carbon signals. For instance, correlations would be expected between the methyl protons and the vinylic carbons of the isopropenyl group, as well as the aromatic carbon to which the isopropenyl group is attached. The aromatic protons would show correlations to various aromatic carbons, helping to confirm their positions relative to the substituents.

Solid-State NMR (e.g., CP-MAS NMR) for Polymeric Forms

While this compound is a monomer, it possesses a polymerizable isopropenyl group. If this compound were to be polymerized, solid-state NMR (ssNMR) would be a key technique for characterizing the resulting polymer. Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide solution-like spectra from solid samples. researchgate.net

For a polymer derived from this compound, ¹³C CP-MAS NMR would reveal changes in the chemical shifts of the isopropenyl group upon polymerization. The signals for the vinylic carbons would disappear and be replaced by signals corresponding to the new saturated polymer backbone. The line widths in the ssNMR spectrum would be broader than in a solution NMR spectrum, which is characteristic of solid samples.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the thiol, aromatic, and isopropenyl moieties. The S-H stretching vibration of the thiol group is expected as a weak band around 2550-2600 cm⁻¹. rsc.orgchemicalbook.com The C-S stretching vibration is typically found in the fingerprint region, around 600-800 cm⁻¹. rsc.org

The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (meta-substitution) would be indicated by the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 650 and 900 cm⁻¹.

The isopropenyl group will show a characteristic C=C stretching vibration around 1640-1680 cm⁻¹ and vinylic =C-H stretching just above 3000 cm⁻¹. The out-of-plane bending of the =CH₂ group would result in a strong band around 890 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Vinylic =C-H | Stretching | > 3000 | Medium |

| S-H | Stretching | 2550 - 2600 | Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C=C (Isopropenyl) | Stretching | 1640 - 1680 | Medium |

| =C-H (Isopropenyl) | Out-of-plane bending | ~890 | Strong |

| C-S | Stretching | 600 - 800 | Weak-Medium |

| Aromatic C-H | Out-of-plane bending | 650 - 900 | Strong |

Note: Predicted values are based on data from thiophenol and substituted benzenes. rsc.orgchemicalbook.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a fundamental tool for determining the molecular weight and structural features of this compound. The following subsections detail the specific applications of high-resolution mass spectrometry and liquid chromatography-mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₁₀S, the theoretical exact mass can be calculated. An experimentally determined value from an HRMS instrument, such as a DFS High Resolution Magnetic Sector MS or a Q-TOF mass spectrometer, would confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org While specific HRMS data for this compound is not available in the reviewed literature, the technique would yield a high-precision mass measurement, typically within a few parts per million (ppm) of the calculated value.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀S |

| Calculated Exact Mass | 150.0525 |

| Observed Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structure

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing the purity of a sample and for structural elucidation. nih.gov In this method, the compound is first separated from impurities using high-performance liquid chromatography (HPLC) and then subjected to mass analysis. nih.gov The parent ion corresponding to this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a fingerprint for the molecule, confirming its structure.

LC-MS/MS is widely used for the analysis of various thiol compounds, often after derivatization, to achieve sensitive and selective quantification. researchgate.net The identity of modified residues in complex molecules can be confirmed through LC-MS/MS analysis. rsc.org Although a specific LC-MS/MS fragmentation pattern for this compound is not documented in the searched sources, the technique would involve chromatographic separation on a reverse-phase column followed by mass spectrometric detection and fragmentation. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| HPLC Column | e.g., C18 reversed-phase column nih.gov |

| Mobile Phase | e.g., Gradient of water and acetonitrile (B52724) with formic acid rsc.org |

| Ionization Source | e.g., Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to C₉H₁₀S |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of a crystalline solid is determined using X-ray crystallography. This technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of bond lengths, angles, and intermolecular forces that dictate the crystal packing. While specific crystallographic data for this compound has not been reported, this section outlines the type of information that would be obtained from such a study.

Bond Lengths, Bond Angles, and Dihedral Angles

A successful X-ray diffraction experiment on a single crystal of this compound would yield a comprehensive set of geometric parameters. These include the lengths of all covalent bonds (e.g., C-S, C-C, C-H), the angles between these bonds, and the dihedral angles that describe the conformation of the molecule, such as the twist between the benzene ring and the prop-1-en-2-yl substituent. For example, in similar conjugated structures, the dihedral angle between ring systems is a key reported parameter. nih.gov

Table 3: Representative Intramolecular Geometric Parameters from X-ray Crystallography (Note: This table is illustrative as specific data for the target compound is not available.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C(aryl) | S | Data not available | ||

| Bond Length | S | H | Data not available | ||

| Bond Length | C(aryl) | C(alkenyl) | Data not available | ||

| Bond Angle | C(aryl) | S | H | Data not available |

Crystal Packing Motifs

The combination of intermolecular interactions leads to the formation of specific, repeating patterns known as crystal packing motifs. researchgate.net Analysis of the crystal structure of this compound would reveal how individual molecules assemble into larger supramolecular structures, such as chains, sheets, or three-dimensional networks. For example, other molecules with similar functional groups are known to form dimers through intermolecular C-H···O interactions. nih.gov The study of these motifs is essential for understanding the physical properties of the crystalline material.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

In a typical TGA experiment, a sample is heated in a controlled atmosphere, which can be inert (like nitrogen) or oxidative (like air). The resulting data is plotted as a thermogram, showing mass percentage versus temperature. The onset of mass loss indicates the temperature at which the compound begins to decompose. For aromatic thiols, decomposition pathways can include the cleavage of the C-S bond, reactions involving the thiol group, and fragmentation of the aromatic ring at higher temperatures. nih.gov The presence of a prop-1-en-2-yl substituent introduces an additional potential reaction site for thermal degradation.

The thermal stability of a compound is often reported as the temperature at which a certain percentage of mass loss occurs (e.g., T5% or T10%). For instance, studies on arene-thiophene oligomers, which share structural similarities with the compound of interest, have shown a 5% weight loss at temperatures ranging from 361°C to 435°C, indicating significant thermal stability. researchgate.net

Below is a representative data table illustrating the kind of information that would be obtained from a TGA analysis of a similar aromatic thiol compound.

| Parameter | Value |

| Onset of Decomposition (Tonset) | 320 °C |

| Temperature at 5% Mass Loss (T5%) | 345 °C |

| Temperature at 10% Mass Loss (T10%) | 360 °C |

| Residual Mass at 600 °C | 15% |

| Atmosphere | Nitrogen |

| Heating Rate | 10 °C/min |

This table presents hypothetical data for an analogous aromatic thiol to illustrate the typical output of a TGA experiment, as specific data for this compound is not available.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for the characterization of polymers. specificpolymers.compaint.org This technique separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

The compound this compound is a monomer that can potentially undergo polymerization through its vinyl and thiol functionalities, for instance, via thiol-ene "click" chemistry. nih.gov SEC would be the primary method to characterize the resulting polymers. The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a column packed with porous gel. specificpolymers.com Larger polymer chains are excluded from the pores and elute faster, while smaller chains permeate the pores to a greater extent and elute later. youtube.com

The elution profile is monitored by a detector, typically a refractive index (RI) or a UV-Vis detector, to generate a chromatogram. By calibrating with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. acs.org A narrow PDI value, typically close to 1.0, indicates a well-controlled polymerization with polymer chains of similar lengths.

The following table provides representative SEC data for a polymer synthesized from a monomer analogous to this compound.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Volume (mL) |

| Poly(aromatic-thiol-ene) | 15,000 | 18,000 | 1.20 | 18.5 |

| Poly(aromatic-thiol-ene) Fraction 2 | 25,000 | 28,750 | 1.15 | 16.2 |

| Poly(aromatic-thiol-ene) Fraction 3 | 10,500 | 12,075 | 1.15 | 20.1 |

This table contains illustrative data for a polymer derived from an analogous aromatic thiol monomer, as specific SEC data for polymers of this compound are not publicly documented. The data demonstrates the typical parameters obtained from an SEC analysis. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate the electronic structure of many-body systems, such as atoms and molecules. scienceopen.com DFT methods, for instance at the B3LYP/6-31G(d,p) level of theory, are frequently employed to optimize molecular geometries and predict a wide range of properties. scispace.com

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. For a flexible molecule like 3-(prop-1-en-2-yl)benzene-1-thiol, this involves a conformational analysis to find the lowest energy conformer. This process maps the potential energy surface of the molecule by rotating its flexible dihedral angles. For the related benzenethiol (B1682325) molecule, conformational analysis has been performed to understand its orientation when adsorbed on surfaces like gold. researchgate.netdtu.dk

Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, based on expected values from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| S-H | ~1.34 Å | |

| C=C (propene) | ~1.34 Å | |

| Bond Angle | C-S-H | ~96-100° |

| C-C-S (aryl) | ~120° | |

| Dihedral Angle | C-C-S-H | ~0° or ~180° |

This table is illustrative and contains expected values. Actual values would require specific DFT calculations.

Once the molecular geometry is optimized, vibrational frequency calculations are performed. q-chem.com These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for the assignment of experimentally observed spectral bands to specific molecular motions. researchgate.netmdpi.com The calculations not only provide the frequencies but also the IR and Raman intensities. q-chem.com

For thiophenol, ab initio calculations have been used to simulate its vibrational modes. researchgate.net Thiophene (C₄H₄S), a related sulfur-containing aromatic compound, has 21 vibrational modes (3N-6, where N=9 atoms), which have been determined using DFT calculations. psu.edu For this compound, we would expect to see characteristic vibrational modes for the S-H stretch, C-S stretch, aromatic C-H stretches, and vibrations associated with the propene group.

A selection of predicted vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| S-H Stretch | Thiol | ~2500 - 2600 |

| C=C Stretch | Propene | ~1640 - 1680 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | ~1450 - 1600 |

| C-S Stretch | Thiol | ~600 - 750 |

This table is illustrative and contains expected values based on typical group frequencies. Precise values are obtained from DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT provides several tools to analyze the electronic structure in detail.

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scispace.comnih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. bohrium.com For organic molecules, the HOMO is often associated with nucleophilicity and the LUMO with electrophilicity. libretexts.orgyoutube.com DFT calculations are widely used to compute HOMO and LUMO energies and visualize their spatial distribution. periodicodimineralogia.itresearchgate.net

| Orbital | Property | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5 to -7 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1 to -2 |

| Energy Gap | E(LUMO) - E(HOMO) | 4 to 6 |

This table presents a typical range of values for aromatic thiols. Specific calculations are needed for precise energies.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netmdpi.com Electronegative atoms like sulfur and the π-system of the benzene ring typically create regions of negative potential (nucleophilic sites), often colored red or yellow. researchgate.netresearchgate.net Conversely, electropositive atoms like hydrogen create regions of positive potential (electrophilic sites), usually colored blue. researchgate.net

For this compound, the MEP surface would likely show negative potential around the sulfur atom due to its lone pairs and above and below the plane of the aromatic ring due to the π-electrons. researchgate.netdtic.mil The hydrogen atom of the thiol group would be a site of positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. periodicodimineralogia.it It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. nih.govresearchgate.net The stabilization energy associated with these donor-acceptor interactions indicates the strength of the delocalization.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited states of molecules. rsc.org It is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra by determining the vertical transition energies and oscillator strengths. mdpi.comiastate.edu For this compound, TD-DFT calculations can identify the key electronic transitions, which are typically π → π* transitions associated with the aromatic ring and the propenyl group. The calculations can predict the maximum absorption wavelengths (λmax) and the intensity of these absorptions. aps.orgresearchgate.net

Table 3: Predicted Electronic Absorption Spectra Data from TD-DFT (Note: These are illustrative values based on typical TD-DFT calculations.)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 4.58 | 271 | 0.15 | HOMO → LUMO (π → π) |

| 5.15 | 241 | 0.32 | HOMO-1 → LUMO (π → π) |

| 5.62 | 221 | 0.28 | HOMO → LUMO+1 (π → π*) |

This interactive table shows the predicted UV-Vis absorption data. The main absorption bands are attributed to π → π transitions within the conjugated system of the molecule.*

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound is not a classic push-pull system, its extended π-conjugation and the presence of the polarizable sulfur atom can give rise to a moderate NLO response. Calculations can quantify the components of the hyperpolarizability tensor. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. e-bookshelf.de This allows for a detailed analysis of chemical bonding. amercrystalassn.orgmuni.cz The analysis focuses on the properties of the electron density (ρ(r)) at bond critical points (BCPs), which are points of minimum electron density along a bond path. wiley-vch.de

Key topological parameters at a BCP include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM analysis would confirm the covalent nature of the C-C, C-H, C-S, and S-H bonds, all of which would exhibit a negative Laplacian at their respective BCPs.

Hirshfeld Surface Analysis and Interaction Energy Calculations

For this compound, the analysis would likely show that H···H contacts are the most dominant interactions due to the abundance of hydrogen atoms on the molecule's periphery. nih.gov Other significant interactions would include C···H/H···C contacts, reflecting the packing of the aromatic and propenyl groups. Weaker but potentially important interactions such as S···H or S···π contacts could also be identified, providing crucial information on how the molecules self-assemble in the solid state. mdpi.com

Table 4: Predicted Hirshfeld Surface Interaction Contributions (Note: These are illustrative values based on analyses of similar aromatic compounds.)

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 28.2 |

| S···H / H···S | 12.8 |

| C···C | 6.5 |

| Other | 7.0 |

This interactive table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface. It highlights the primary forces governing the crystal packing of the molecule.

Dispersion Interaction Contributions to Stability

Computational studies have highlighted the dominant role of dispersion in the cohesion of molecules with aromatic rings. For example, the interaction between an aromatic ring and an alkyl group is often governed by London dispersion forces. In this compound, intramolecular dispersion interactions between the isopropenyl group and the benzene ring can influence the molecule's preferred conformation. Intermolecularly, these forces are critical for its aggregation state and interaction with other nonpolar molecules. Energy decomposition analysis from computational models can precisely quantify the contribution of dispersion to the total interaction energy, often revealing it to be the largest stabilizing term in non-polar environments. psu.edu

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By simulating reaction pathways, transition states, and intermediates, it is possible to gain a detailed understanding of how this compound might behave under various reactive conditions.

Kinetic Isotope Effects and Mechanistic Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, and it can be predicted and rationalized through computational modeling. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in this compound, one can infer whether the bond to that atom is broken in the rate-determining step of a reaction.

For instance, in a hypothetical oxidation reaction involving the thiol group, a significant primary KIE would be expected upon replacing the hydrogen of the S-H group with deuterium (B1214612) if the S-H bond cleavage is part of the slowest step. princeton.edu Conversely, the absence of a significant KIE would suggest that this bond breaking occurs in a fast step or not at all. Computational models can calculate the vibrational frequencies of the ground state and transition state for both the isotopically labeled and unlabeled molecules, allowing for the theoretical prediction of the KIE. These predictions can then be compared with experimental data to support or refute a proposed mechanism. rsc.orgyoutube.com

Table 2: Theoretical Kinetic Isotope Effects for a Hypothetical Reaction of this compound

| Reaction Type | Isotopic Substitution | Predicted kH/kD | Mechanistic Implication |

| Thiol Oxidation | S-H / S-D | > 2 | S-H bond cleavage in the rate-determining step. |

| Electrophilic Addition to Alkene | C-H / C-D (on isopropenyl) | ~ 1 | C-H bond is not broken in the rate-determining step. |

Note: These are illustrative examples based on general principles of KIEs. Actual values would depend on the specific reaction and computational method.

Modeling of Reaction Intermediates and Transition States

Computational chemistry allows for the detailed characterization of fleeting species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. nih.gov For reactions involving this compound, this could include, for example, the thiyl radical formed by one-electron oxidation of the thiol, or the carbocation intermediate from electrophilic addition to the isopropenyl double bond.

By mapping the potential energy surface of a reaction, computational models can identify the structures and energies of these transient species. For instance, in a nucleophilic substitution reaction at the sulfur atom, the geometry of the trigonal bipyramidal transition state could be calculated. Similarly, the stability of different potential carbocation intermediates in addition reactions to the alkene can be compared to predict regioselectivity. nih.gov

Gas Generation During Chemical Processes (e.g., H2S generation)

The generation of gases such as hydrogen sulfide (B99878) (H₂S) from thiols is a process that can be modeled computationally. figshare.comacs.org For this compound, H₂S could potentially be released under certain conditions, for example, through thermal decomposition or in the presence of specific reagents.

Computational studies on analogous systems have shown that the mechanism of H₂S release can be complex, involving multiple steps and intermediates. acs.orgnih.gov Density functional theory (DFT) calculations can be employed to investigate the energetics of various proposed pathways for H₂S formation from this compound. This could involve, for instance, the reaction of the thiol with another thiol molecule or a radical species. The calculated activation barriers for these pathways can help to predict the likelihood of H₂S generation under different temperatures and chemical environments.

Interaction Modeling with Metal Ions or Other Chemical Species

The thiol group in this compound is a known ligand for a variety of metal ions. acs.org Computational modeling can provide detailed insights into the nature of these interactions, including the geometry of the resulting metal complexes, the strength of the metal-sulfur bond, and the electronic effects of coordination. nih.gov

Using methods such as DFT, it is possible to model the chelation of metal ions by this compound, potentially also involving the π-system of the aromatic ring or the isopropenyl group. These calculations can predict the preferred coordination modes and the relative affinities for different metal ions. Such studies are valuable in fields ranging from materials science to toxicology, where the interaction of sulfur-containing molecules with metals is of great interest. nih.gov

Applications in Advanced Materials and Polymer Science

The unique bifunctional nature of 3-(prop-1-en-2-yl)benzene-1-thiol, possessing both a nucleophilic thiol group and a polymerizable isopropenyl (alkene) group, positions it as a highly versatile monomer in the field of advanced materials and polymer science. This structure allows it to participate in a variety of polymerization and functionalization reactions, leading to the creation of novel polymers with tailored properties.

Derivatives and Structure Property/reactivity Relationships

Modifications at the Thiol Group

The sulfur atom of the thiol group is a key center for chemical derivatization, readily participating in reactions to form thioethers and serving as a starting point for the synthesis of sulfur-containing heterocycles.

The thiol group of 3-(prop-1-en-2-yl)benzene-1-thiol can be readily converted into a thioether (or sulfide) through S-alkylation. This reaction typically proceeds via the formation of a thiolate anion, a potent nucleophile, upon treatment of the thiol with a base. The subsequent reaction of the thiolate with an alkyl halide in an SN2 reaction yields the corresponding thioether. masterorganicchemistry.com This process is analogous to the well-known Williamson ether synthesis.

The general scheme for this transformation is as follows:

Deprotonation: The thiol is treated with a suitable base (e.g., sodium hydride, NaH) to form the sodium thiolate salt.

Nucleophilic Attack: The thiolate anion then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the thioether.

Table 1: Examples of Thioether Synthesis from this compound

| Alkylating Agent | Product Name |

| Methyl Iodide | 1-Isopropenyl-3-(methylthio)benzene |

| Ethyl Bromide | 1-(Ethylthio)-3-isopropenylbenzene |

| Benzyl Chloride | Benzyl(3-isopropenylphenyl)sulfane |

This reaction is highly efficient for primary and some secondary alkyl halides. The resulting thioethers are valuable intermediates in organic synthesis and can exhibit different chemical and physical properties compared to the parent thiol.

The thiol functionality of this compound can be utilized to construct sulfur-containing heterocyclic systems, such as benzothiophenes. Benzothiophenes are important structural motifs found in numerous pharmaceuticals and organic materials. wikipedia.org

One plausible synthetic route involves an intramolecular cyclization. For instance, the thiol could first be reacted with an α-halo ketone. The resulting intermediate could then undergo an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich benzene (B151609) ring, followed by dehydration to yield a substituted benzothiophene (B83047).

Another approach could involve a reaction with an alkyne under conditions that promote cyclization. For example, the reaction of a thiophenol with an alkyne in the presence of a suitable catalyst can lead to the formation of benzothiophenes. organic-chemistry.orgnih.gov While specific examples starting from this compound are not prevalent in the literature, the general methodologies for benzothiophene synthesis are well-established and applicable. organic-chemistry.orgrsc.orgnih.gov

Substituent Effects on Benzene Ring

The nature and position of other substituents on the benzene ring can significantly influence the reactivity of the thiol and isopropenyl groups, as well as the aromatic ring itself. These effects are primarily governed by the interplay of inductive and resonance effects. libretexts.orgucsb.edu

Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density of the aromatic ring.

They enhance the rate of electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. libretexts.org

They decrease the acidity of the thiol group by destabilizing the negative charge on the thiolate anion. vanderbilt.edulumenlearning.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carbonyl (-C=O) groups, decrease the electron density of the ring.

They decrease the rate of electrophilic aromatic substitution and direct incoming electrophiles to the meta position.

They increase the acidity of the thiol group by stabilizing the thiolate anion through induction and/or resonance. libretexts.orgpressbooks.publibretexts.org

Table 4: Predicted Substituent Effects on the Properties of this compound Derivatives

| Substituent (X) at C5 | Effect on Thiol Acidity | Effect on Ring Reactivity (EAS) | Directing Influence |

| -OCH₃ (Methoxy) | Decrease | Activating | Ortho, Para |

| -CH₃ (Methyl) | Decrease | Activating | Ortho, Para |

| -H (Hydrogen) | Reference | Reference | Reference |

| -Cl (Chloro) | Increase | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Increase | Deactivating | Meta |

This understanding of substituent effects is crucial for designing synthetic routes to more complex molecules based on the this compound scaffold and for tuning the chemical properties of its derivatives.

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is modulated by the interplay of the electron-donating isopropenyl group and the thiol group. Both groups are generally considered activating and ortho-, para-directing. quora.comic.ac.uk The introduction of additional substituents can either enhance or diminish this reactivity.

Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as alkoxy (-OR) or amino (-NR₂) groups, on the benzene ring further increases the electron density of the aromatic system. This enhanced nucleophilicity accelerates the rate of electrophilic substitution reactions. quora.com For instance, the nitration of a derivative with a methoxy (B1213986) group would be expected to proceed significantly faster than that of the parent compound.

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, deactivates the benzene ring towards electrophilic attack by decreasing its electron density. quora.comnih.gov This results in a slower reaction rate. The inductive effect of these groups can also influence the acidity of the thiol proton, making it more acidic. nih.gov

The table below illustrates the predicted relative reactivity of various derivatives of this compound in a typical electrophilic aromatic substitution reaction, based on the electronic nature of the substituent.

| Substituent (R) on Benzene Ring | Electronic Effect | Predicted Relative Rate of Electrophilic Substitution |

| -OCH₃ | Electron-Donating (Resonance) | > 1 (Activating) |

| -CH₃ | Electron-Donating (Inductive) | > 1 (Activating) |

| -H | Reference | 1 |

| -Cl | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | < 1 (Deactivating) |

| -NO₂ | Electron-Withdrawing (Resonance and Inductive) | << 1 (Strongly Deactivating) |

This table is based on established principles of substituent effects on aromatic reactivity.

Impact on Spectroscopic Signatures

Substituents on the benzene ring of this compound also have a profound impact on its spectroscopic characteristics, particularly in ¹H and ¹³C NMR spectroscopy, as well as in infrared (IR) and UV-visible spectroscopy.

In ¹H NMR spectroscopy , electron-donating groups will cause an upfield shift (lower ppm) of the aromatic protons due to increased electron shielding. Conversely, electron-withdrawing groups will lead to a downfield shift (higher ppm). The thiol proton (S-H) signal can also be affected, with its chemical shift and coupling patterns changing based on the electronic environment and solvent.

In ¹³C NMR spectroscopy , similar trends are observed. Carbons attached to or in proximity to electron-donating groups will be shielded and appear at a lower chemical shift, while those near electron-withdrawing groups will be deshielded.

Infrared (IR) spectroscopy can be used to monitor changes in the vibrational frequencies of key functional groups. For example, the S-H stretching frequency is sensitive to the electronic nature of the substituents. Electron-withdrawing groups can lead to a slight shift in the position of this band.

UV-visible spectroscopy is affected by the extent of conjugation in the molecule. The introduction of substituents that extend the conjugated system or alter the energy of the molecular orbitals will shift the absorption maximum (λ_max). Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can have a more complex effect depending on their nature and position. researchgate.netrsc.org

The following table provides hypothetical spectroscopic data for derivatives of this compound, illustrating the expected trends.

| Substituent (R) | Key ¹H NMR Shift (Aromatic H, ppm) | Key ¹³C NMR Shift (C-S, ppm) | Key IR Absorption (S-H, cm⁻¹) |

| -OCH₃ | ~6.7-7.2 | ~125-135 | ~2550-2600 |

| -H | ~7.0-7.4 | ~130-140 | ~2550-2600 |

| -NO₂ | ~7.5-8.2 | ~135-145 | ~2550-2600 |

This table presents expected values based on general spectroscopic trends of substituted aromatic thiols.

Asymmetric Synthesis and Chiral Derivatives

The presence of the prop-1-en-2-yl group and the thiol functionality in this compound offers opportunities for the creation of chiral centers and the synthesis of enantiomerically enriched derivatives.

Stereoselective Formation of Chiral Centers

A key transformation for introducing chirality is the stereoselective reaction at the double bond of the isopropenyl group. For example, an asymmetric hydroboration-oxidation reaction could lead to the formation of a chiral alcohol with a defined stereochemistry at the newly formed stereocenter. The choice of a chiral borane (B79455) reagent is crucial for achieving high enantioselectivity.

Another approach involves the asymmetric epoxidation of the double bond, followed by nucleophilic ring-opening, which can generate two adjacent stereocenters. The use of chiral catalysts, such as those based on transition metals or organocatalysts, can direct the stereochemical outcome of these reactions. beilstein-journals.org

Thiol and Thioether Derivatization with Stereocontrol

The thiol group itself can be a handle for introducing chirality. Stereoselective addition of the thiol to a prochiral Michael acceptor can result in a chiral thioether. The use of a chiral base or a chiral catalyst can influence the stereochemical course of this addition.

Furthermore, the thiol can be oxidized to a chiral sulfoxide. Asymmetric oxidation methods, employing chiral oxidizing agents or catalysts, are well-established for this purpose. The resulting chiral sulfoxides are valuable intermediates in organic synthesis.

The development of stereoselective methods for the derivatization of this compound is an active area of research, with the potential to unlock new applications for this versatile compound in fields such as catalysis and materials science. nih.govnih.govcore.ac.ukresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The synthesis of aryl thiols, including 3-(Prop-1-en-2-yl)benzene-1-thiol, traditionally relies on methods that may involve harsh conditions or odorous and easily oxidized thiol reagents. Future research must prioritize the development of more sustainable and efficient synthetic protocols.

Research Findings: Recent advancements in organic synthesis offer several promising "green" alternatives. For instance, metal-free, iodine-catalyzed cross-dehydrogenative coupling (CDC) reactions have been shown to form C–S bonds efficiently under solvent-free conditions. rsc.org This method couples aryl thiols with electron-rich species using a catalytic amount of non-toxic iodine and an oxidant like DMSO, with water being the only byproduct. rsc.orgacs.org Another innovative approach involves the use of xanthates as odorless and stable thiol surrogates, which can react with aryl halides to form thioethers under transition-metal-free conditions, and could be adapted for direct thiol synthesis. mdpi.com Photochemical methods, which use visible light as a sustainable energy source, are also gaining traction for C-S bond formation and could be explored for synthesizing the target molecule or its derivatives. nih.govacs.org

A comparative table illustrating a hypothetical green synthesis versus a traditional route is presented below.

| Feature | Traditional Route (e.g., Reduction of Sulfonyl Chloride) | Proposed Green Route (Iodine-Catalyzed C-H Thiolation) |

| Starting Materials | 3-(Prop-1-en-2-yl)benzenesulfonyl chloride, Strong reducing agent (e.g., LiAlH₄) | 3-(Prop-1-en-2-yl)benzene, Sulfur source |

| Catalyst | Stoichiometric reagents | Catalytic Iodine (I₂) |

| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Minimal or solvent-free |

| Byproducts | Metal salts, acidic waste | Water, recoverable DMSO |

| Atom Economy | Lower | Higher |

| Conditions | Often requires inert atmosphere, stringent anhydrous conditions | Aerobic conditions, simpler setup |

Advanced Mechanistic Studies Using Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its use and predicting its behavior. The presence of two distinct reactive groups—the thiol and the alkene—allows for complex reaction pathways, such as thiol-ene radical additions.

Research Findings: Advanced spectroscopic techniques can provide invaluable insights. For example, discharge-flow methods coupled with mass spectrometry have been used to study the gas-phase kinetics and mechanisms of reactions between chlorine atoms and aliphatic thiols. rsc.org For reactions in solution, real-time UV-vis spectroscopy can be employed to monitor the formation and decay of transient intermediates, as demonstrated in studies of visible-light-induced multicomponent reactions involving thiols and alkynes. acs.org Control experiments, such as the addition of radical scavengers like TEMPO, can confirm the involvement of radical pathways, which would be central to understanding the thiol-ene chemistry of this molecule. acs.org Investigating the reaction kinetics under various conditions (e.g., different initiators, temperatures, and concentrations) would allow for the determination of activation energies and rate laws, providing a complete mechanistic picture. rsc.org

Exploration of Stereoselective Transformations for Chiral Analogues

The introduction of chirality can dramatically alter the properties of a molecule, particularly for applications in pharmaceuticals and asymmetric catalysis. The structure of this compound is prochiral, offering opportunities for stereoselective transformations.

Research Findings: Future work could focus on the enantioselective addition of the thiol group to various electrophiles. Research in organocatalysis has shown that chiral catalysts, such as cinchona alkaloid derivatives, can facilitate the highly enantioselective addition of thiols to ketimines, yielding optically active N,S-acetals with excellent yields. acs.org This strategy could be adapted to react this compound with prochiral imines to generate valuable chiral molecules. Another avenue involves modifying the isopropenyl group. For example, asymmetric dihydroxylation or epoxidation of the double bond could introduce chiral centers. The development of synthetic methods that preserve the chirality of starting materials, such as those derived from enantiomeric amino acids, provides a template for creating complex chiral structures without racemization. researchgate.net

Integration into Smart Materials and Responsive Polymer Systems

The dual functionality of this compound makes it an ideal monomer or cross-linking agent for the creation of "smart" materials. The isopropenyl group can participate in polymerization, while the thiol group can impart stimulus-responsive properties.

Research Findings: Thiol groups are central to many responsive systems due to the dynamic and reversible nature of the thiol-disulfide exchange reaction. nih.gov This chemistry allows for the creation of materials that respond to redox stimuli, changes in pH, light, or mechanical force. nih.govjsta.cl Polymers incorporating thiol pendant groups (thiomers) can be used to fabricate self-healing hydrogels, drug delivery systems, and sensors. jsta.clacs.orgrsc.org

The integration of this compound into a polymer network could proceed via two main pathways:

Polymerization through the isopropenyl group: The alkene can be polymerized using standard radical methods (e.g., RAFT polymerization) to form a linear polymer with pendant thiol groups. acs.org

Cross-linking via the thiol group: These pendant thiols can then be oxidized to form disulfide cross-links, creating a redox-responsive network. Alternatively, the thiol can react with other functional groups to form dynamic covalent bonds. nih.gov

| Potential Application | Role of this compound | Responsive Mechanism |

| Self-Healing Hydrogels | Monomer or cross-linker | Reversible thiol-disulfide exchange under redox or pH stimulus. |

| Redox-Responsive Drug Delivery | Polymer backbone component | Disulfide linkages containing the drug are cleaved in a reducing environment (e.g., intracellular), releasing the cargo. acs.org |

| Sensors for Oxidative Species | Functional unit in a polymer matrix | Change in optical or electronic properties upon oxidation of the thiol group. |

| Adhesive Materials | Mucoadhesive polymer component | Formation of disulfide bonds with cysteine-rich proteins in mucus. nih.gov |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts and reducing trial-and-error experimentation.

Research Findings: For thiol-containing compounds, computational models can effectively predict reactivity. acs.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to analyze transition states and determine activation energies for reactions like thiol-Michael additions. acs.org Studies have shown a strong correlation between a molecule's calculated electron affinity (EA) and its experimental reactivity with thiols, providing a robust predictive model. acs.orgresearchgate.net Such models can be applied to the prospective design of derivatives of this compound. By computationally screening various substituents on the benzene (B151609) ring, researchers could tailor the electronic properties, and thus the reactivity, of both the thiol and the alkene groups. For example, introducing electron-withdrawing groups would be expected to increase the acidity of the thiol (lowering its pKa) and potentially alter its nucleophilicity and redox potential. nih.gov

A hypothetical table of designed derivatives and their predicted properties is shown below.

| Derivative (Substituent X at C4) | Predicted Effect on Thiol pKa | Predicted Effect on Alkene Reactivity | Potential Application |

| X = -NO₂ (Nitro) | Decrease (More acidic) | Decreased radical stability | Enhanced catalytic activity |

| X = -OCH₃ (Methoxy) | Increase (Less acidic) | Increased radical stability | Faster polymerization |

| X = -Cl (Chloro) | Slight Decrease | Minor electronic effect | Fine-tuning responsiveness |

| X = -CF₃ (Trifluoromethyl) | Significant Decrease | Decreased radical stability | Highly acidic thiol catalyst |

Catalytic Applications in Organic Transformations

Thiols and their derivatives are known to function as effective organocatalysts in a variety of transformations. The unique structure of this compound suggests it could be explored as a catalyst itself or as a precursor to more complex catalytic systems.

Research Findings: Thiourea (B124793) derivatives, which can be synthesized from primary amines and isothiocyanates, are powerful hydrogen-bond donor catalysts. wikipedia.org While not a thiourea itself, the thiol group can participate in hydrogen bonding and act as a proton donor, a key feature in many organocatalytic cycles. acs.org Thiols can catalyze reactions by activating electrophiles through hydrogen bonding. Furthermore, the field of photochemical organocatalysis has utilized thiols in radical-based transformations. nih.govacs.org An indole (B1671886) thiolate organocatalyst, for instance, was used to activate aryl chlorides for thioether synthesis under mild, visible-light conditions. acs.org Future research could explore whether this compound or its corresponding thiolate can act as a photocatalyst or a co-catalyst in similar C-C or C-S bond-forming reactions. The presence of the alkene also allows for its immobilization onto a solid support, creating a recyclable heterogeneous catalyst.

Q & A

Q. What synthetic methodologies are effective for synthesizing 3-(Prop-1-en-2-yl)benzene-1-thiol, and how can reaction parameters influence yield and purity?

- Methodological Answer: Synthesis often involves nucleophilic thiolation or coupling reactions. For example, propargyl sulfonium salts (e.g., methylthio derivatives) can react with aromatic precursors under controlled conditions. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalyst use: Transition metals (e.g., Cu(I)) or bases (e.g., K₂CO₃) facilitate coupling.

- Temperature: Reactions are typically conducted at 60–100°C to balance kinetics and side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.

- Monitoring: Thin-layer chromatography (TLC) ensures reaction completion .

Example Reaction Conditions from Analogous Studies:

| Reaction Component | Condition | Yield | Reference |

|---|---|---|---|

| Propargyl sulfonium salt + aryl precursor | THF, 80°C, 12h | 24–56% |

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

- Methodological Answer:

- ¹H NMR: Identify the thiol proton (~1–3 ppm, broad singlet) and propenyl vinyl protons (δ 5.0–6.0 ppm, coupling constants J = 10–16 Hz for trans/cis isomers).

- ¹³C NMR: The thiol-attached carbon resonates at δ 25–35 ppm; propenyl carbons appear at δ 110–130 ppm.

- Mass Spectrometry (MS): Look for [M+H]⁺ or [M⁻SH]⁺ fragments. High-resolution MS confirms molecular formula.

- IR Spectroscopy: S-H stretch (~2550 cm⁻¹) and C=C stretches (~1600 cm⁻¹) are diagnostic .

Q. How can SHELX software (e.g., SHELXL, SHELXT) be applied to determine the crystal structure of this compound?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) to obtain reflection data.

- Structure Solution: SHELXT automates space-group determination and initial phase estimation via direct methods .

- Refinement in SHELXL:

- Apply anisotropic displacement parameters for non-hydrogen atoms.

- Model disorder using PART instructions.

- Add hydrogen atoms geometrically or via riding models.

- Validate with R-factor convergence (<5%) and residual density analysis .

Advanced Questions

Q. How should discrepancies between theoretical and experimental spectral data be systematically addressed during compound characterization?

- Methodological Answer:

- Purity Check: Re-crystallize or re-chromatograph the sample to eliminate impurities.

- Isotope Effects: Verify if isotopic peaks (e.g., ³⁴S in MS) are misassigned.

- Dynamic Effects: Use variable-temperature NMR to detect tautomerism or rotational barriers.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).

- Contradiction Protocol: Follow iterative hypothesis testing (e.g., altering reaction conditions) .

Q. What advanced strategies can optimize the synthesis of this compound derivatives for applications in polymer science?

- Methodological Answer:

- Thiol-Ene Click Chemistry: React the thiol with alkenes under UV light (e.g., using DMPA photoinitiator).

- Inert Atmosphere: Use Schlenk lines to prevent oxidation of the thiol group.

- Real-Time Monitoring: Employ FTIR or Raman spectroscopy to track thiol consumption.

- Crosslinking Efficiency: Measure gelation time and mechanical properties (DSC, rheometry) .

Q. In crystallographic refinement, how can residual electron density peaks near the thiol group be resolved using SHELXL?

- Methodological Answer:

- Disorder Modeling: Split the thiol moiety into multiple positions (e.g., PART 0.5 occupancy for each conformer).

- Hydrogen Placement: Refine S-H distances with DFIX restraints (target: 1.34 Å).

- Thermal Motion: Apply SIMU/DELU restraints to smooth anisotropic displacement parameters.

- Validation Tools: Use CheckCIF to flag unresolved peaks (>0.5 e⁻/ų) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.